molecular formula C27H26N2O5 B5104890 N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide

N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide

Cat. No. B5104890
M. Wt: 458.5 g/mol
InChI Key: RCCQENBXKWRXAR-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide, commonly known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potent ability to induce apoptosis in cancer cells. ABT-737 belongs to the class of BH3 mimetics, which are synthetic compounds that mimic the function of the BH3-only proteins that regulate apoptosis.

Mechanism of Action

ABT-737 works by inhibiting the function of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w, which are overexpressed in many cancer types. By inhibiting these proteins, ABT-737 promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells both in vitro and in vivo. The compound has also been shown to reduce tumor growth and increase survival in animal models of cancer. ABT-737 has minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of ABT-737 is its ability to induce apoptosis in cancer cells that are resistant to traditional chemotherapy. However, one limitation of ABT-737 is that it is not effective in all cancer types, and some tumors may develop resistance to the compound over time.

Future Directions

There are several future directions for research on ABT-737. One area of interest is the development of more potent BH3 mimetics that can overcome resistance to ABT-737. Another area of research is the identification of biomarkers that can predict which tumors will respond to ABT-737. Additionally, there is interest in combining ABT-737 with other cancer treatments to enhance its efficacy. Finally, there is ongoing research to understand the mechanism of resistance to ABT-737 and develop strategies to overcome it.

Synthesis Methods

The synthesis of ABT-737 involves a series of chemical reactions that result in the formation of the final compound. The synthesis method involves the use of various reagents, including butyllithium, boron trifluoride etherate, and 4-butoxybenzoyl chloride. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

ABT-737 has been extensively studied in preclinical models of cancer, and its efficacy has been demonstrated in a variety of cancer types, including lymphoma, leukemia, and solid tumors. ABT-737 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5/c1-2-3-15-32-22-12-10-20(11-13-22)26(30)29-23(27(31)28-21-7-5-4-6-8-21)16-19-9-14-24-25(17-19)34-18-33-24/h4-14,16-17H,2-3,15,18H2,1H3,(H,28,31)(H,29,30)/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCQENBXKWRXAR-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC3=C(C=C2)OCO3)/C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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